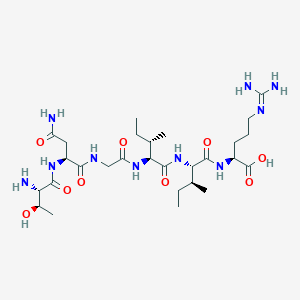
Ovalbumin (154-159)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ovalbumin (154-159) is a peptide fragment derived from ovalbumin, a major protein found in egg white. This specific fragment, consisting of the amino acid sequence Thr-Asn-Gly-Ile-Ile-Arg, is known for its potent inhibitory effects on the angiotensin-converting enzyme (ACE), making it a valuable compound in hypertension research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ovalbumin (154-159) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of ovalbumin (154-159) involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Ovalbumin (154-159) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in glycation reactions, where it reacts with reducing sugars to form glycated peptides. This reaction is often used to study the effects of glycation on protein structure and function .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA)
Glycation Reagents: Reducing sugars such as glucose
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, glycated peptides, and various by-products that are typically removed during purification .
Scientific Research Applications
Ovalbumin (154-159) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in hypertension due to its ACE inhibitory activity
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
Mechanism of Action
Ovalbumin (154-159) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. The peptide binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure, making it a valuable compound for hypertension research .
Comparison with Similar Compounds
Similar Compounds
Ovotransferrin (328-332): Another peptide fragment derived from egg white with ACE inhibitory activity.
Temocaprilat: A synthetic ACE inhibitor used in the treatment of hypertension.
Zabicipril HCl: Another synthetic ACE inhibitor with similar therapeutic applications.
Uniqueness
Ovalbumin (154-159) is unique due to its natural origin and specific amino acid sequence, which contributes to its potent ACE inhibitory activity. Unlike synthetic inhibitors, it is derived from a natural protein source, making it a valuable compound for research into natural antihypertensive agents .
Properties
Molecular Formula |
C28H52N10O9 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
InChI Key |
ZGCUDFNQZIUUBG-CRFYWODOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


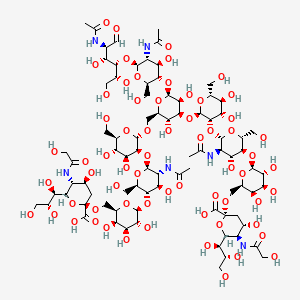
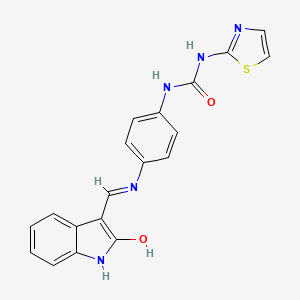
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
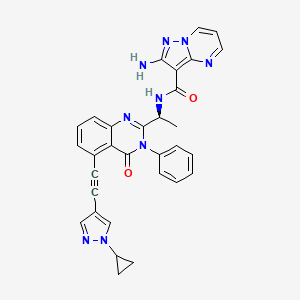
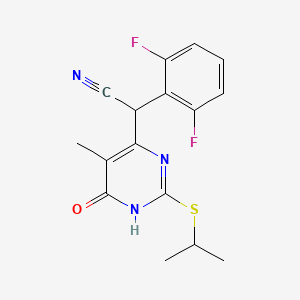
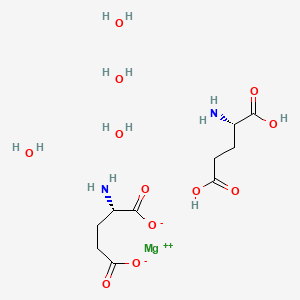

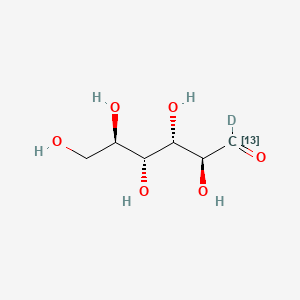
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
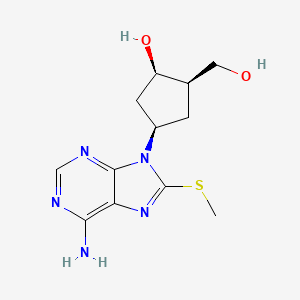
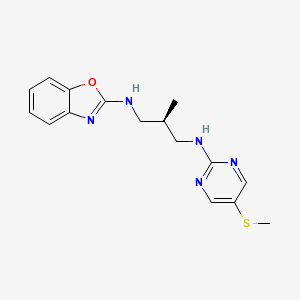
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


